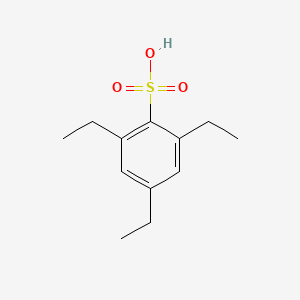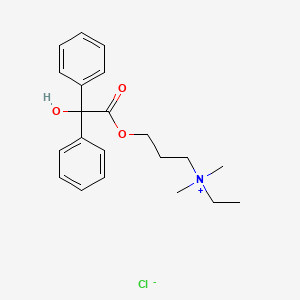
Choline, iodide, butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline, iodide, butylcarbamate is a compound that combines the properties of choline, iodide, and butylcarbamate Choline is a quaternary amine that is essential for various biological functions, including the synthesis of the neurotransmitter acetylcholine Iodide is a form of iodine, an essential trace element, while butylcarbamate is a carbamate derivative known for its biocidal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of choline, iodide, butylcarbamate typically involves the reaction of choline with iodide and butylcarbamate under controlled conditions. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and purification of choline . The reaction conditions often include the use of solvents such as chloroform, methanol, and water, followed by hydrolysis in hydrochloric acid-acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts to facilitate the reaction . The production process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Choline, iodide, butylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, choline can be oxidized to form betaine, a process catalyzed by choline oxidase . The compound can also participate in substitution reactions, where the iodide ion can be replaced by other halides or nucleophiles.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as choline oxidase, reducing agents, and various nucleophiles. The reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure optimal reaction rates and product formation .
Major Products: The major products formed from the reactions of this compound include betaine, acetylcholine, and various carbamate derivatives. These products have significant biological and industrial applications, making the compound valuable in multiple fields .
Applications De Recherche Scientifique
Choline, iodide, butylcarbamate has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study the role of choline in cellular functions and neurotransmission. It is also used in the synthesis of acetylcholine, a critical neurotransmitter in the nervous system .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Choline is essential for liver function, brain development, and muscle movement. The iodide component is crucial for thyroid function, while butylcarbamate has antimicrobial properties .
Industry: Industrially, this compound is used as a preservative and biocide in various products, including paints, coatings, and personal care items. Its effectiveness at low concentrations makes it a cost-effective solution for preventing microbial growth .
Mécanisme D'action
The mechanism of action of choline, iodide, butylcarbamate involves multiple pathways:
Choline: Choline acts as a precursor for acetylcholine, which is essential for nerve conduction and muscle function. It also plays a role in lipid metabolism and cell membrane integrity .
Iodide: Iodide is involved in the synthesis of thyroid hormones, which regulate metabolism and energy production in the body .
Butylcarbamate: Butylcarbamate exerts its effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Acetylcholine: A neurotransmitter synthesized from choline, essential for muscle contraction and cognitive functions.
Betaine: An oxidation product of choline, used as a methyl donor in various metabolic processes.
Uniqueness: Choline, iodide, butylcarbamate is unique due to its combination of choline, iodide, and butylcarbamate, each contributing distinct properties. This combination enhances its versatility and effectiveness in various applications, from biological research to industrial use .
Propriétés
Numéro CAS |
63939-03-7 |
|---|---|
Formule moléculaire |
C10H23IN2O2 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
2-(butylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22N2O2.HI/c1-5-6-7-11-10(13)14-9-8-12(2,3)4;/h5-9H2,1-4H3;1H |
Clé InChI |
KDINSPZOULRXGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
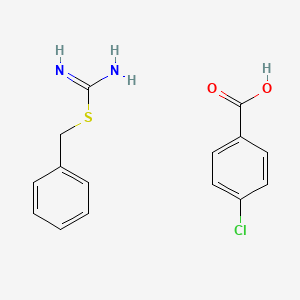


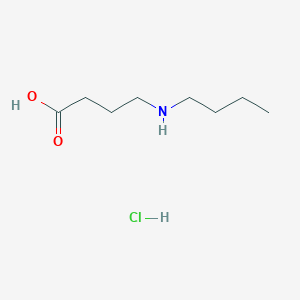

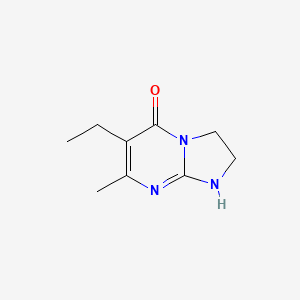
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
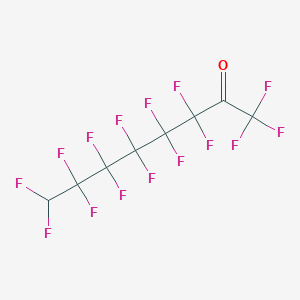
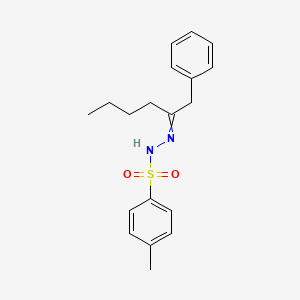
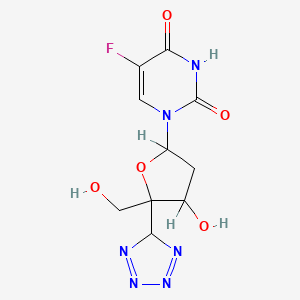
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
